molecular formula C14H9BrN2OS B086164 3-(4-Bromophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one CAS No. 1028-39-3

3-(4-Bromophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Cat. No. B086164
CAS RN: 1028-39-3
M. Wt: 333.2 g/mol
InChI Key: QKAYVYBXACWVEN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones, including derivatives like 3-(4-Bromophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, can be achieved through copper-catalyzed tandem reactions involving ortho-bromobenzamides and isothiocyanates. This method provides an efficient and practical route for their synthesis under optimal conditions using CuI as a precatalyst, Cs2CO3 as a base, and toluene as a solvent at a reaction temperature of 120°C (Wang, Zhao, & Xi, 2011).

Molecular Structure Analysis

The molecular structure of related compounds, such as 1-(3-Fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, has been elucidated through spectroscopic data and confirmed by single-crystal X-ray diffraction, indicating the precision of molecular structure analysis in these heterocyclic compounds. These structures crystallize in the orthorhombic space group, showcasing the complexity and stability of their molecular framework (Saeed & Flörke, 2011).

Scientific Research Applications

Antimicrobial and Anticancer Applications

  • Scientific Field: Medical and Pharmaceutical Chemistry .
  • Summary of Application: This compound has been synthesized as part of a series of derivatives to combat microbial resistance and improve the effectiveness and selectivity of chemotherapeutic agents against cancer .
  • Methods of Application: The compounds were evaluated for their in vitro antimicrobial activity using the turbidimetric method and anticancer activity against the oestrogen receptor-positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
  • Results: The results revealed that some compounds exhibited promising antimicrobial activity comparable to standard norfloxacin (antibacterial) and fluconazole (antifungal). Anticancer screening results demonstrated that one compound was found to be the most active one against the cancer cell line when compared to the rest of the compounds and comparable to the standard drug (5-fluorouracil) .

Proteolytic Enzymes in Molecular Biology

  • Scientific Field: Molecular Biology .
  • Summary of Application: Proteolytic enzymes, which are capable of hydrolyzing peptide bonds in proteins, have great medical and pharmaceutical importance due to their key role in biological processes and in the life-cycle of many pathogens .
  • Methods of Application: Proteolytic enzymes are extensively applied in several sectors of industry and biotechnology, including the production of Klenow fragments, peptide synthesis, digestion of unwanted proteins during nucleic acid purification, cell culturing and tissue dissociation, preparation of recombinant antibody fragments for research, diagnostics and therapy, exploration of the structure-function relationships by structural studies, removal of affinity tags from fusion proteins in recombinant protein techniques, peptide sequencing and proteolytic digestion of proteins in proteomics .
  • Results: The use of proteolytic enzymes in these applications has greatly advanced our understanding of biological processes and has led to the development of new therapeutic strategies .

Synthesis of Derivatives

  • Scientific Field: Organic Chemistry .
  • Summary of Application: This compound can be used as a building block in the synthesis of various organic compounds .
  • Methods of Application: The compound is typically used in a reaction with other reagents under specific conditions to form the desired product .
  • Results: The resulting compounds can have a variety of applications, depending on their structure and properties .

Molecular Docking Studies

  • Scientific Field: Computational Biology .
  • Summary of Application: Similar compounds have been used in molecular docking studies to understand their interactions with biological targets .
  • Methods of Application: The compound is virtually docked into a protein or enzyme active site using computational methods .
  • Results: The docking results can provide insights into the potential biological activity of the compound .

Building Block in Organic Synthesis

  • Scientific Field: Organic Chemistry .
  • Summary of Application: This compound can be used as a building block in the synthesis of various organic compounds .
  • Methods of Application: The compound is typically used in a reaction with other reagents under specific conditions to form the desired product .
  • Results: The resulting compounds can have a variety of applications, depending on their structure and properties .

Antimicrobial and Anticancer Activity

  • Scientific Field: Medical and Pharmaceutical Chemistry .
  • Summary of Application: A novel series of 4-(4-bromophenyl)-thiazol-2-amine derivatives was synthesized to combat microbial resistance and improve the effectiveness and selectivity of chemotherapeutic agents against cancer .
  • Methods of Application: The synthesized compounds were evaluated for their in vitro antimicrobial activity using the turbidimetric method and anticancer activity against the oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
  • Results: Some compounds exhibited promising antimicrobial activity comparable to standard norfloxacin (antibacterial) and fluconazole (antifungal). One compound was found to be the most active one against the cancer cell line when compared to the rest of the compounds and comparable to the standard drug (5-fluorouracil) .

properties

IUPAC Name

3-(4-bromophenyl)-2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2OS/c15-9-5-7-10(8-6-9)17-13(18)11-3-1-2-4-12(11)16-14(17)19/h1-8H,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKAYVYBXACWVEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10354248
Record name 3-(4-Bromophenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

CAS RN

1028-39-3
Record name 3-(4-Bromophenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Bromophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Reactant of Route 2
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3-(4-Bromophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Reactant of Route 3
3-(4-Bromophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Citations

For This Compound
1
Citations
S Allameh, MM Heravi, MM Hashemi… - Chinese Chemical …, 2011 - Elsevier
Reaction of isatoic anhydride with aniline derivatives gave 2-amino-N-(aryl)benzamides. The latters reacted with phenylisothiocyanate in the presence of heteropolyacids in various …
Number of citations: 35 www.sciencedirect.com

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